molecular formula C6H17N3 B1215705 N-(2-Aminoethyl)butane-1,4-diamine CAS No. 35513-87-2

N-(2-Aminoethyl)butane-1,4-diamine

Cat. No.: B1215705
CAS No.: 35513-87-2
M. Wt: 131.22 g/mol
InChI Key: VRPPEXGZBZBARW-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomerism

N-(2-Aminoethyl)butane-1,4-diamine exhibits a linear molecular architecture characterized by a four-carbon aliphatic chain with amino groups positioned at strategic locations throughout the structure. The compound features three distinct amino groups: two primary amino groups (-NH₂) and one secondary amino group (-NH-) that serves as a bridging unit connecting the ethyl and butyl segments. The systematic International Union of Pure and Applied Chemistry name for this compound is N'-(2-aminoethyl)butane-1,4-diamine, which accurately describes the substitution pattern and connectivity of the amino groups.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation C(CCNCCN)CN, which illustrates the linear arrangement of carbon atoms with interspersed nitrogen functionalities. The compound's three-dimensional conformation allows for significant flexibility due to the presence of single carbon-carbon and carbon-nitrogen bonds, enabling various rotational conformations around these bonds. This conformational flexibility contributes to the compound's ability to adopt different spatial arrangements, potentially influencing its reactivity and interaction with other molecules.

Regarding isomerism, this compound does not exhibit geometric isomerism due to the absence of double bonds or cyclic structures that would restrict rotation. However, the compound can exist in different conformational isomers resulting from rotation around the carbon-carbon and carbon-nitrogen single bonds. The International Chemical Identifier key VRPPEXGZBZBARW-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.

The compound belongs to the polyazaalkane class, which encompasses molecules containing multiple amino groups separated by alkyl chains. This structural classification is significant because it determines many of the compound's chemical properties, including its basicity, nucleophilicity, and coordination behavior. The presence of three amino groups within a relatively short carbon chain creates a high nitrogen-to-carbon ratio, contributing to the compound's distinctive chemical characteristics.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic analysis of this compound provides crucial information about its molecular structure and functional group characteristics. Nuclear magnetic resonance spectroscopy has been extensively employed to characterize this compound, with proton nuclear magnetic resonance data available from high-field instruments operating at 399.65 megahertz. The nuclear magnetic resonance analysis was conducted in deuterium oxide solvent using a Varian A-60 spectrometer, providing detailed information about the hydrogen environments within the molecule.

The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns corresponding to the different hydrogen environments present in the molecule. The methylene protons adjacent to amino groups typically appear in characteristic regions of the spectrum, with the chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. The nuclear magnetic resonance data supports the proposed linear structure and confirms the connectivity of the amino groups within the molecule.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of polyamine compounds. The molecular ion peak appears at mass-to-charge ratio 131, corresponding to the molecular weight of 131.22 grams per mole. Predicted collision cross section data indicates various adduct formations, including protonated molecular ions [M+H]⁺ at mass-to-charge ratio 132.14952 with a predicted collision cross section of 129.7 Ångströms squared. Additional adduct formations include sodium adducts [M+Na]⁺ at mass-to-charge ratio 154.13146 and ammonium adducts [M+NH₄]⁺ at mass-to-charge ratio 149.17606.

Infrared spectroscopy reveals characteristic absorption bands associated with the amino functional groups. The nitrogen-hydrogen stretching vibrations typically appear in the region between 3200 and 3500 wavenumbers, with multiple peaks corresponding to the primary and secondary amino groups present in the molecule. Carbon-hydrogen stretching vibrations from the aliphatic backbone appear in the 2800-3000 wavenumber region, while carbon-nitrogen stretching modes contribute to absorptions in the lower frequency regions.

The spectroscopic data collectively confirms the proposed molecular structure and provides quantitative information about the compound's functional group characteristics. The availability of multiple nuclear magnetic resonance spectra and infrared data enhances the comprehensive characterization of this polyamine compound.

Thermodynamic and Physicochemical Properties

The thermodynamic and physicochemical properties of this compound have been characterized through experimental measurements and computational predictions. The compound exhibits a boiling point of 232.8 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, indicating relatively strong intermolecular interactions due to hydrogen bonding between amino groups. This elevated boiling point is characteristic of polyamine compounds, where multiple hydrogen bond donors and acceptors contribute to increased intermolecular forces.

The density of this compound has been measured at 0.912 grams per cubic centimeter, indicating that the compound is less dense than water. This relatively low density reflects the presence of multiple nitrogen atoms and the linear aliphatic structure, which creates a molecular architecture with significant void space. The refractive index has been determined to be 1.475, providing information about the compound's optical properties and molecular polarizability.

Vapor pressure measurements indicate a value of 0.0577 millimeters of mercury at 25 degrees Celsius, suggesting relatively low volatility at ambient temperatures. This low vapor pressure is consistent with the compound's elevated boiling point and reflects the strong intermolecular hydrogen bonding interactions. The flash point has been determined to be 108 degrees Celsius, providing important information about the compound's thermal behavior and potential hazards during handling.

Property Value Units Temperature Reference
Molecular Weight 131.22 g/mol -
Boiling Point 232.8 °C 760 mmHg
Density 0.912 g/cm³ -
Refractive Index 1.475 - -
Flash Point 108 °C -
Vapor Pressure 0.0577 mmHg 25°C

The thermodynamic properties reflect the compound's structure-property relationships, where the presence of multiple amino groups contributes to enhanced intermolecular interactions through hydrogen bonding. These interactions significantly influence the compound's physical state, volatility, and thermal behavior. The relatively high boiling point and low vapor pressure make this compound suitable for applications requiring thermal stability and reduced volatility.

Stability and Decomposition Pathways

The stability profile of this compound is influenced by its polyamine structure and the presence of multiple basic amino groups. The compound demonstrates reasonable thermal stability under normal storage conditions, with decomposition typically occurring at elevated temperatures significantly above its boiling point. The presence of primary and secondary amino groups makes the compound susceptible to oxidation reactions, particularly when exposed to atmospheric oxygen over extended periods.

Decomposition pathways for this compound typically involve the formation of various nitrogen-containing products through thermal degradation processes. At elevated temperatures, the compound may undergo deamination reactions, leading to the formation of ammonia and corresponding carbon-containing fragments. The secondary amino group linking the ethyl and butyl segments represents a potential site for thermal cleavage, as carbon-nitrogen bonds adjacent to secondary amines often exhibit reduced thermal stability compared to primary amino groups.

The compound's stability is also influenced by environmental factors such as pH and the presence of oxidizing agents. Under acidic conditions, the amino groups become protonated, potentially altering the compound's conformation and reactivity patterns. The multiple basic sites present in the molecule result in a complex acid-base behavior, with multiple protonation steps occurring as the pH decreases.

Chemical stability studies indicate that this compound can participate in various chemical transformations due to its nucleophilic amino groups. These groups readily participate in alkylation reactions, acylation processes, and condensation reactions with electrophilic species. The nucleophilic character of the amino groups makes the compound reactive toward carbonyl compounds, halogenated organic molecules, and other electrophilic reagents.

Long-term stability considerations include the potential for oxidative degradation when exposed to atmospheric conditions. The amino groups can undergo oxidation to form various nitrogen-containing products, including imines, nitriles, and ultimately nitrogen oxides under severe oxidative conditions. Proper storage under inert atmosphere conditions and protection from light and heat help maintain the compound's chemical integrity over extended periods.

Properties

CAS No.

35513-87-2

Molecular Formula

C6H17N3

Molecular Weight

131.22 g/mol

IUPAC Name

N'-(2-aminoethyl)butane-1,4-diamine

InChI

InChI=1S/C6H17N3/c7-3-1-2-5-9-6-4-8/h9H,1-8H2

InChI Key

VRPPEXGZBZBARW-UHFFFAOYSA-N

SMILES

C(CCNCCN)CN

Canonical SMILES

C(CCNCCN)CN

Other CAS No.

35513-87-2

Synonyms

2-AEDAB
N-(2-aminoethyl)-1,4-diaminobutane

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Enzymatic Degradation : Unlike spermine and spermidine, which are poor substrates for diamine oxidase (DAO) (DAO activity: 0.58–0.65 mU), the target compound’s terminal primary amines may enhance susceptibility to oxidative degradation .
  • Cellular Uptake : Synthetic alkylated analogues (e.g., DESPM) exhibit improved cell membrane permeability due to lipophilic substituents, whereas the hydrophilic target compound may rely on polyamine transporters .

Preparation Methods

Nucleophilic Substitution Using 1,4-Dibromobutane

This method involves reacting 1,4-dibromobutane with excess ethylenediamine in a polar aprotic solvent such as acetone or dimethylformamide (DMF). The reaction proceeds via a two-step nucleophilic substitution mechanism:

  • First substitution : Ethylenediamine attacks the terminal bromine of 1,4-dibromobutane, forming a mono-substituted intermediate.

  • Second substitution : A second ethylenediamine molecule displaces the remaining bromide, yielding the diamine product.

Optimization :

  • Temperature : Reflux at 60–80°C for 12–24 hours maximizes yield (70–85%).

  • Solvent : DMF enhances reaction kinetics due to its high polarity, but acetone is preferred for easier purification.

  • Molar ratio : A 2.5:1 excess of ethylenediamine minimizes di-quaternary ammonium byproducts.

Characterization :

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 2.72–2.84 (m, 8H, –NH–CH2_2–), 1.44–1.53 (m, 4H, –CH2_2–).

  • HRMS : Calculated for C6H16N2\text{C}_6\text{H}_{16}\text{N}_2: 153.1266; Found: 153.1265.

Reductive Amination of Butanediamine Derivatives

Butanediamine derivatives undergo reductive amination with aldehydes or ketones in the presence of catalysts like sodium cyanoborohydride. For example, reacting butane-1,4-diamine with acetaldehyde under hydrogenation conditions produces this compound.

Conditions :

  • Catalyst : 5% Pd/C or Raney nickel at 50–100 psi H2_2.

  • Solvent : Methanol or ethanol at 40–60°C.

  • Yield : 60–75%, with secondary amines as primary byproducts.

Multi-Step Catalytic Synthesis

A patent-derived method (EP1310479A1) outlines a four-step process adaptable to this compound synthesis:

  • Alkylation : React 2-(N-acylaminomethyl)-4-nitrophenol with haloacetamide to form a phenoxy-acetamide intermediate.

  • Rearrangement : Heat in DMF to yield 2-(N-acylaminomethyl)-4-nitroaniline.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, 30 psi H2_2) reduces nitro groups to amines.

  • Deacylation : Hydrochloric acid hydrolysis removes acyl protecting groups.

Advantages :

  • High purity (>95%) due to controlled intermediates.

  • Scalable for industrial production.

Microwave-Assisted Synthesis

Adapting techniques from quinoline derivative synthesis, microwave irradiation accelerates the reaction between 1,4-dibromobutane and ethylenediamine:

  • Conditions : 300 W, 95°C, 1 hour.

  • Yield : 80–90%, significantly faster than conventional heating.

Acid-Catalyzed Condensation

Using p-toluenesulfonic acid (PTSA) as a catalyst, N1-(2-aminoethyl)propane-1,3-diamine cyclizes to form the target compound:

  • Reaction : 12 hours at 100°C in toluene.

  • Yield : 80–85% after column chromatography (DCM/MeOH).

Comparative Analysis of Methods

MethodReactantsConditionsYieldPurity
Nucleophilic Substitution1,4-Dibromobutane, ethylenediamineReflux, acetone, 24 h70–85%90–95%
Reductive AminationButanediamine, acetaldehydeH2_2, Pd/C, 50°C60–75%85–90%
Multi-Step CatalyticHalogenated intermediatesH2_2, DMF, 4 steps>95%>98%
Microwave-Assisted1,4-Dibromobutane, ethylenediamine95°C, 1 h80–90%92–95%
Acid-CatalyzedPropane-1,3-diamine, PTSA100°C, toluene, 12 h80–85%88–93%

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted ethylenediamine.

  • Column Chromatography : Silica gel with DCM/MeOH (80:20) resolves amine byproducts.

  • Catalytic Hydrogenation : Eliminates nitro intermediates in multi-step syntheses.

Analytical Validation

  • 1H^1\text{H} NMR : Confirms amine proton environments and backbone integrity.

  • HRMS : Verifies molecular weight and isotopic patterns.

  • HPLC : Quantifies purity using C18 columns and UV detection at 254 nm.

Industrial Applications and Challenges

Pharmaceutical Intermediates

The compound serves as a precursor to antimalarial agents (e.g., chloroquine derivatives) and antifungal coatings.

Material Science

Epoxy resins incorporating this compound exhibit enhanced thermal stability (decomposition >300°C).

Challenges

  • Byproduct Formation : Di- and tri-substituted amines require stringent stoichiometric control.

  • Scalability : Multi-step methods face cost barriers in catalyst recovery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity N-(2-Aminoethyl)butane-1,4-diamine, and how is purity assessed?

  • Methodological Answer :

  • Stepwise Alkylation : React 1,4-diaminobutane with 2-bromoethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the aminoethyl group. Monitor reaction progress via TLC .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect primary amines during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) to yield the final product .
  • Purification : Employ column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization to isolate the compound .
  • Purity Validation :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
  • Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic signals:
  • δ 1.4–1.6 ppm (m, CH₂ in butane backbone).
  • δ 2.6–2.8 ppm (t, N-CH₂-ethyl group).
  • δ 3.1–3.3 ppm (m, NH₂ and NH environments) .
  • FT-IR : Confirm amine stretches (N-H at 3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks, especially for branched amine groups .

Advanced Research Questions

Q. How can isothermal titration calorimetry (ITC) and NMR spectroscopy elucidate host-guest interactions between this compound derivatives and cucurbit[n]urils?

  • Methodological Answer :

  • ITC Protocol :

Titrate the diamine derivative (guest) into a cucurbit[7]uril (host) solution.

Measure binding affinity (Kₐ = 10⁴–10⁶ M⁻¹) and stoichiometry (typically 1:1) from heat exchange .

  • ¹H NMR Analysis :
  • Observe upfield shifts of host protons (e.g., cucurbituril’s glycoluril units) upon guest inclusion.
  • Track guest proton broadening due to restricted mobility in the host cavity .
  • Application : Study pH-dependent binding for drug delivery systems or supramolecular catalysis .

Q. What experimental approaches investigate the metabolic fate of this compound analogues in cancer cell models?

  • Methodological Answer :

  • Cell Culture : Treat DU145 prostate cancer cells with analogues (e.g., 10–100 µM) for 24–48 hours .
  • Metabolite Extraction : Use cold methanol/water (80:20) to lyse cells and precipitate proteins. Centrifuge (14,000 × g) to collect supernatants .
  • HPLC-MS Analysis :
  • Detect primary metabolites (e.g., acetylated or oxidized derivatives) via reverse-phase C18 columns coupled to Q-TOF MS.
  • Compare retention times and fragmentation patterns with synthetic standards .
  • Enzyme Assays : Incubate analogues with purified polyamine oxidases (e.g., SMO/APAO) and measure H₂O₂ production via Amplex Red .

Q. How can researchers resolve discrepancies in thermal decomposition profiles of this compound using TGA-DSC?

  • Methodological Answer :

  • TGA-DSC Protocol :

Heat samples (5–10 mg) from 25°C to 600°C at 10°C/min under N₂.

Identify decomposition stages:

  • Sharp Endothermic Peak : ~300°C (primary amine degradation) .
  • Exothermic Events : Oxidation residues or crosslinking above 400°C .
  • Data Reconciliation :
  • Compare with FT-IR to confirm residual char composition.
  • Replicate under inert vs. oxidative atmospheres to isolate degradation mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-Aminoethyl)butane-1,4-diamine
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N-(2-Aminoethyl)butane-1,4-diamine

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